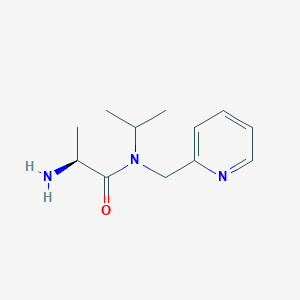

(S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamide

Description

(S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamide is a chiral tertiary amide featuring an isopropyl group, a pyridin-2-ylmethyl substituent, and a propionamide backbone. Its stereochemistry at the α-carbon (S-configuration) is critical for its molecular interactions, particularly in pharmacological contexts where enantioselectivity often dictates activity.

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIVXQCQYJIWNN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=N1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=N1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamide is a chiral compound belonging to the class of amino acid derivatives. Its unique structure, featuring a pyridine ring and an isopropyl group, suggests potential interactions with biological systems, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 204.27 g/mol. The compound's stereochemistry contributes significantly to its biological activity, particularly in interactions with biological receptors.

The mechanism of action for this compound involves:

- Neurotransmitter Interaction : Due to its amino acid-like structure, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Inflammatory Pathways : Preliminary research indicates that this compound can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Predictions

Computational tools such as the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict the biological activity of this compound. Predictions suggest various pharmacological activities, including:

- Antiviral Properties : Similar compounds have shown effectiveness against viruses like hepatitis C and influenza .

- Anticancer Activity : Structural analogs have demonstrated cytotoxic effects in cancer models, indicating potential for further development in oncology .

Antiviral Activity

Research has highlighted the antiviral potential of compounds structurally related to this compound. For example:

| Compound | Virus Targeted | IC50 Value |

|---|---|---|

| Compound A | HCV | 0.26 µM |

| Compound B | Influenza A | 0.35 µM |

| Compound C | SARS-CoV-2 | 0.20 µM |

These findings suggest that this compound could exhibit similar antiviral properties due to its structural characteristics.

Anti-inflammatory Effects

Studies indicate that this compound may inhibit pathways involved in inflammation. For instance, it has shown potential in reducing cytokine production in vitro, which is crucial for managing conditions like asthma and COPD .

Applications in Medicinal Chemistry

This compound serves as a valuable pharmacophore in medicinal chemistry. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. The compound's structure allows for modifications that can enhance its efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of isopropyl, pyridin-2-ylmethyl, and propionamide groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Steric and Electronic Effects : The pyridin-2-ylmethyl group in the target compound enables π-π interactions with aromatic residues in protein targets, contrasting with the piperidine or benzyl groups in analogs, which prioritize steric bulk or lipophilicity .

- Chirality : All listed analogs retain chirality, but the S-configuration in the target compound may optimize binding to enantioselective targets (e.g., enzymes or receptors).

Preparation Methods

Asymmetric Synthesis of the Chiral Center

The (S)-configuration is introduced via chiral auxiliaries or enantioselective catalysis.

Method 1: Chiral Pool Approach

-

Starting material : L-alanine derivatives.

-

Protection : Boc or Cbz groups shield the amino group during subsequent reactions.

-

Alkylation : Reaction with 2-(bromomethyl)pyridine in the presence of NaH/DMF yields the pyridin-2-ylmethyl intermediate.

-

Amidation : Coupling with isopropylamine using T3P (propane phosphonic acid anhydride) or HATU.

Typical Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | 2-(Bromomethyl)pyridine, NaH | DMF | 0–25°C | 75–85% |

| Amidation | Isopropylamine, T3P | THF | 25°C | 80–90% |

Method 2: Catalytic Asymmetric Hydrogenation

Method 3: Direct Coupling via Carbodiimides

-

Reagents : EDC/HCl or DCC with HOBt.

-

Substrates : (S)-2-Amino-propionic acid and N-isopropyl-N-pyridin-2-ylmethyl amine.

Advantages : High purity, minimal racemization.

Limitations : Requires pre-functionalized amines.

Method 4: One-Pot Tandem Reaction

Method 5: Pd/C-Mediated Hydrogenation

-

Intermediate : N-Isopropyl-N-pyridin-2-ylmethyl ketone.

-

Reduction : H₂ (1 atm) with Pd/C in EtOH.

-

Stereocontrol : Chiral ligands (e.g., (R)-BINAP) ensure (S)-configuration.

Key Challenges and Optimization

Racemization Mitigation

Solvent and Catalyst Selection

-

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Pool | Alkylation → Amidation | 75–85 | >99 | High |

| Asymmetric Hydrogenation | Ketoamide reduction | 80–90 | 90–95 | Moderate |

| One-Pot Tandem | Imination → Cyclization | 60–70 | N/A | Low |

| Reductive Amination | Ketone → Amine | 70–80 | 85–90 | High |

Industrial-Scale Considerations

-

Cost-effective routes : Method 1 (Chiral Pool) is preferred for bulk synthesis.

-

Purification : Crystallization from EtOAc/hexane mixtures achieves >98% purity.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-propionamide, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via amidation reactions involving pyridine derivatives and isopropylamine precursors. A key step is the resolution of enantiomers using chiral chromatography or asymmetric catalysis. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide () employ amidation with phenoxyacetic acid and subsequent purification via HPLC. To ensure enantiomeric purity, circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC should validate the (S)-configuration.

Q. How should researchers characterize the compound’s structural and thermal stability under varying experimental conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess melting points and thermal decomposition profiles. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Cross-reference spectral data with analogs like 2,2-dimethyl-N-pyridin-2-yl-propionamide (), which report melting points (e.g., 71–75°C) and stability under inert atmospheres.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what parameters are critical for resolving chiral centers?

- Methodological Answer : SHELXL is suitable for refining chiral structures due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

- Inputting high-resolution X-ray diffraction data.

- Defining chiral restraints using the

CHIVandSADIcommands to maintain the (S)-configuration ( ). - Validating refinement with R-factors (<5% for high-quality data).

- Data Contradiction Analysis : Discrepancies in bond angles or torsion angles may arise from twinning or poor data resolution. Use the

TWINcommand in SHELXL to model twinning and re-evaluate data collection protocols.

- Data Contradiction Analysis : Discrepancies in bond angles or torsion angles may arise from twinning or poor data resolution. Use the

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Step 1 : Perform batch-wise NMR and FTIR comparisons to identify impurities (e.g., residual solvents or diastereomers).

- Step 2 : Use longitudinal factorial invariance testing () to assess consistency across batches. For example, confirm configural invariance (Δχ²/df <3) to ensure structural equivalence.

- Step 3 : Apply multivariate regression to isolate variables (e.g., reaction temperature, catalyst purity) contributing to discrepancies.

Q. How does the pyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The pyridine ring acts as an electron-withdrawing group, directing reactivity at the amide nitrogen. Computational studies (e.g., density functional theory, DFT) can map charge distribution, while kinetic assays using analogs like 2-acetamidopyridine () provide empirical rate constants. Compare activation energies for substitutions at the isopropyl or pyridinylmethyl groups under acidic vs. basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.